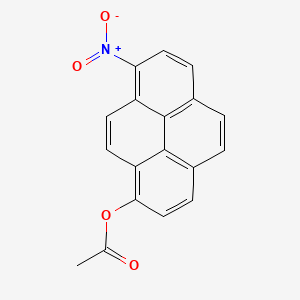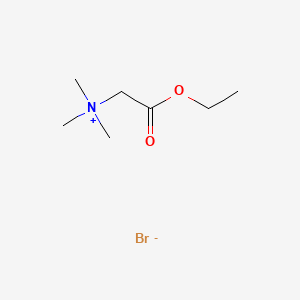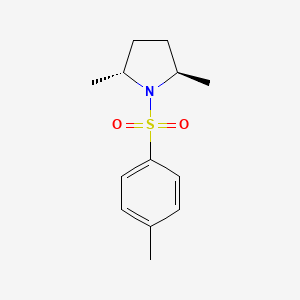
1-Pyrenol, 8-nitro-, acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrenol, 8-nitro-, acetate (ester) is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenol, 8-nitro-, acetate (ester) typically involves the nitration of pyrene followed by esterification. The nitration process introduces a nitro group at the 8th position of the pyrene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting 8-nitropyrene is then subjected to esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetate ester .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrenol, 8-nitro-, acetate (ester) can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 1-Aminopyrene, 8-nitro-, acetate (ester).
Reduction: 1-Pyrenol, 8-nitro-, carboxylic acid and ethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pyrenol, 8-nitro-, acetate (ester) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Pyrenol, 8-nitro-, acetate (ester) involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions can influence the electronic properties of the compound and its ability to act as a fluorescent probe or a precursor for other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrenol, 8-nitro-: Lacks the acetate ester group but shares similar electronic properties.
1-Pyrenol, 8-amino-, acetate (ester): Has an amino group instead of a nitro group, which can alter its reactivity and applications.
1-Pyrenol, 8-nitro-, methyl ester: Similar structure but with a methyl ester group instead of an acetate ester.
Uniqueness
1-Pyrenol, 8-nitro-, acetate (ester) is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in synthetic chemistry .
Propiedades
Número CAS |
1732-28-1 |
|---|---|
Fórmula molecular |
C18H11NO4 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
(8-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-5-12-3-2-11-4-8-15(19(21)22)13-6-7-14(16)18(12)17(11)13/h2-9H,1H3 |
Clave InChI |
NLUVPXWBYOREHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)













